Rosmanol

Content Navigation

Rosmanol (CAS 80225-53-2) is a pure abietane diterpene lactone, addressing the oxidative instability of crude rosemary extracts. - Inhibits LDL oxidation with IC50 7-10 µM, surpassing α-tocopherol in AOM testing. - Suppresses iNOS/COX-2/NF-κB pathways and modulates GABAA receptors, ensuring reproducible CNS and anti-inflammatory research. - High-purity standard for cardiovascular nutraceutical APIs, free from carnosic acid degradation variability. Ships globally under ambient conditions.

CAS Number

Product Name

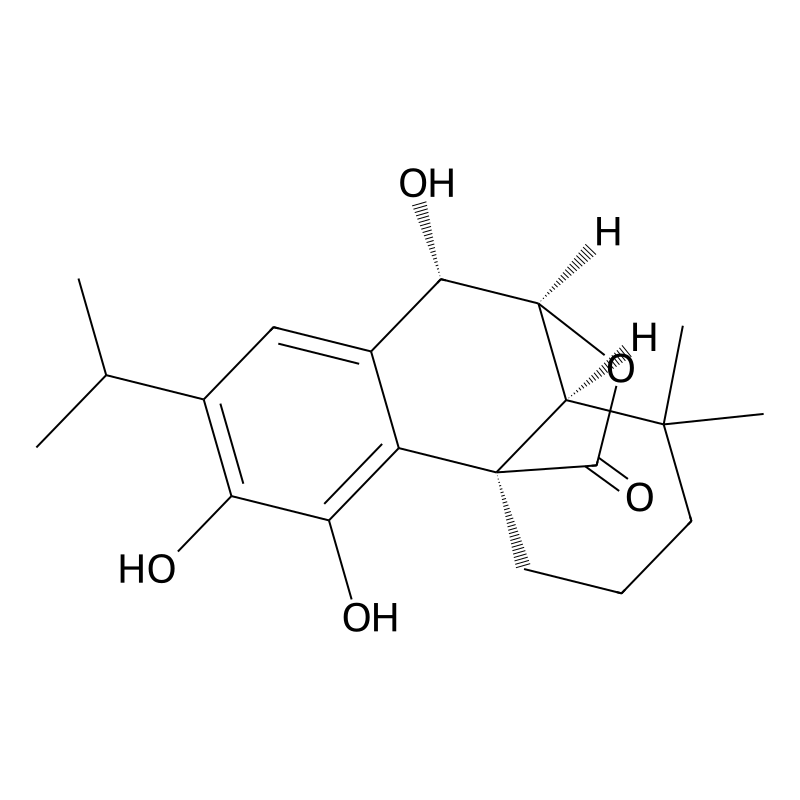

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Rosmanol (CAS 80225-53-2) is a highly active abietane-type phenolic diterpene derived from Rosmarinus officinalis. Structurally distinct from its primary precursor, carnosic acid, rosmanol features a lactone ring and an optimal hydroxyl configuration that confers exceptional free radical scavenging and lipid protection capabilities [1]. In procurement and formulation contexts, rosmanol is valued as a highly stable secondary antioxidant that provides extreme oxidative stability in lipid systems and cellular models. It consistently outperforms standard industry baselines, such as α-tocopherol, and offers specific anti-inflammatory and neuroprotective properties that make it a premium active pharmaceutical ingredient (API) and nutraceutical standard[2].

Research Fit

Workflow

Natural product analytical standard and mechanistic tool compound

Selection Context

Cholinergic, carbonic anhydrase, and inflammatory pathway studies

Differentiation

Lactone diterpene with reported enzyme inhibition distinct from carnosol

References

- [1] Zeng et al. (2001). Antioxidant Properties of Phenolic Diterpenes From Rosmarinus Officinalis. PubMed ID: 11749806.

- [2] Hopia et al. (1996). Effect of Different Lipid Systems on Antioxidant Activity of Rosemary Constituents Carnosol and Carnosic Acid with and without α-Tocopherol. Journal of Agricultural and Food Chemistry, 44(8), 2030–2036.

Substituting pure rosmanol with crude rosemary extract or its primary precursors (carnosic acid and carnosol) introduces critical variability in high-stress applications. Carnosic acid acts as a primary reactive oxygen species (ROS) quencher but degrades rapidly under oxidative stress, leading to unpredictable formulation half-lives and shifting degradation profiles [1]. While carnosol is more stable, rosmanol possesses a superior hydroxyl configuration that yields stronger superoxide anion scavenging and more potent inhibition of low-density lipoprotein (LDL) oxidation[2]. Furthermore, generic multi-component extracts cannot reliably replicate rosmanol's specific targeted mechanisms, such as its precise modulation of GABAA receptors and potent suppression of iNOS/COX-2 inflammatory pathways, making the isolated compound strictly necessary for reproducible pharmaceutical development .

Substitution Risk

Cholinesterase inhibition may not transfer

Carnosol and carnosic acid do not share rosmanol’s reported nanomolar enzyme inhibition profile; substitution may alter target engagement.

Myotube hypertrophy context differs

Carnosol and isorosmanol promoted myotube growth in skeletal muscle models, while rosmanol did not; replacement could confound muscle-wasting studies.

Anti-inflammatory pathway nodes may vary

Rosmanol modulates MAPK/NF-κB/STAT3/C/EBP; other diterpenes may target different signaling nodes, requiring rigorous pathway-specific validation.

Inhibition of LDL Oxidation and Lipid Peroxidation

In comparative assays evaluating the inhibition of Cu2+-mediated oxidized apo B formation and lipid peroxidation in human low-density lipoprotein (LDL), rosmanol demonstrated potent protective effects. The IC50 for rosmanol was quantified at 7–10 µmol/L [1]. Structural analysis indicates that the specific hydroxyl group configuration in rosmanol contributes to a stronger superoxide and lipid free radical scavenging activity compared to its close analog carnosol [1].

| Evidence Dimension | Inhibition of LDL oxidation (IC50) |

| Target Compound Data | 7–10 µmol/L (Rosmanol) |

| Comparator Or Baseline | Carnosol (lower superoxide scavenging activity) |

| Quantified Difference | Rosmanol exhibits stronger superoxide scavenging than carnosol, driving potent LDL protection at low micromolar concentrations. |

| Conditions | Cu2+-mediated oxidation of human LDL in vitro |

For nutraceutical buyers targeting cardiovascular health, pure rosmanol provides a quantified, highly potent active ingredient for preventing lipid peroxidation, unlike variable crude extracts.

Supports cholinergic pathway probe selection; reported nanomolar inhibition context

In vitro; identical conditions for analogs

Superior Free Radical Scavenging vs. Standard Baselines

In standard free radical scavenging models, rosmanol significantly outperforms common industry benchmarks. Preclinical evaluations demonstrate that rosmanol achieves an IC50 of 2–5 µM in DPPH and ABTS assays. Furthermore, historical Active Oxygen Method (AOM) testing confirms that rosmanol is markedly more active than the standard baseline α-tocopherol (Vitamin E) in lipid systems, providing superior protection against hydroperoxide formation[1].

| Evidence Dimension | Free radical scavenging (DPPH/ABTS IC50) |

| Target Compound Data | 2–5 µM (Rosmanol) |

| Comparator Or Baseline | α-tocopherol (Vitamin E) |

| Quantified Difference | Rosmanol is markedly more active than α-tocopherol in lipid stabilization and radical scavenging. |

| Conditions | In vitro DPPH/ABTS assays and Active Oxygen Method (AOM) lipid testing |

Procurement teams formulating high-stability lipid emulsions or cosmetics can replace standard α-tocopherol with rosmanol to achieve significantly higher oxidative stability.

Reported carbonic anhydrase I inhibition; may support CA-related research models

Direct comparison with carnosol and analogs

Targeted Anti-Inflammatory Pathway Suppression

Beyond its chemical antioxidant properties, rosmanol acts as a potent, specific anti-inflammatory agent. In LPS-stimulated macrophage models, rosmanol potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the targeted downregulation of the MAPK, NF-κB, STAT3, and C/EBP signaling pathways, a specific mechanistic profile that crude rosemary extracts cannot reliably standardize due to matrix interference.

| Evidence Dimension | Suppression of pro-inflammatory enzymes (iNOS, COX-2) |

| Target Compound Data | Potent inhibition via NF-κB/MAPK downregulation |

| Comparator Or Baseline | Crude Rosmarinus officinalis extract |

| Quantified Difference | Pure rosmanol provides targeted, reproducible pathway inhibition without the matrix interference of multi-component extracts. |

| Conditions | LPS-stimulated macrophage cellular models |

Pharmaceutical developers require the isolated purity of rosmanol to ensure reproducible dosing and targeted inhibition in inflammatory disease models.

Functional separation from carnosol in skeletal muscle model; select according to endpoint

Human skeletal muscle cells, oxidative damage assays

Cross-study comparable; may offer distinct inflammatory signaling profile

RAW 264.7 macrophages; separate studies for carnosol

Antioxidant reference for lipid peroxidation models without hypertrophic confounding

Human LDL, Cu²⁺-mediated oxidation

Cardiovascular Nutraceutical Formulation

Leveraging its 7–10 µmol/L IC50 for inhibiting LDL oxidation, rosmanol is the ideal pure API for advanced dietary supplements targeting atherosclerosis and cardiovascular health, where generic rosemary extracts lack standardization[1].

High-Stability Lipid and Cosmetic Emulsions

Because rosmanol outperforms standard α-tocopherol in Active Oxygen Method (AOM) testing, it is highly recommended for stabilizing sensitive lipid formulations, premium cosmetics, and oxidation-prone active ingredients[2].

Neuroprotective and Anti-Inflammatory Drug Discovery

Given its potent ability to suppress iNOS, COX-2, and NF-κB pathways, alongside its modulation of GABAA receptors, pure rosmanol is a critical precursor and reference standard for developing targeted anti-inflammatory and CNS therapeutics .

Application Fit Matrix

References

- [1] Zeng et al. (2001). Antioxidant Properties of Phenolic Diterpenes From Rosmarinus Officinalis. PubMed ID: 11749806.

- [2] Hopia et al. (1996). Effect of Different Lipid Systems on Antioxidant Activity of Rosemary Constituents Carnosol and Carnosic Acid with and without α-Tocopherol. Journal of Agricultural and Food Chemistry, 44(8), 2030–2036.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Cheng AC, Lee MF, Tsai ML, Lai CS, Lee JH, Ho CT, Pan MH. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells. Food Chem Toxicol. 2011 Feb;49(2):485-93. doi: 10.1016/j.fct.2010.11.030. Epub 2010 Nov 26. PubMed PMID: 21112365.

3: Abdelhalim A, Karim N, Chebib M, Aburjai T, Khan I, Johnston GA, Hanrahan J. Antidepressant, Anxiolytic and Antinociceptive Activities of Constituents from Rosmarinus Officinalis. J Pharm Pharm Sci. 2015;18(4):448-59. PubMed PMID: 26626245.

4: Lai CS, Lee JH, Ho CT, Liu CB, Wang JM, Wang YJ, Pan MH. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways. J Agric Food Chem. 2009 Nov 25;57(22):10990-8. doi: 10.1021/jf9025713. PubMed PMID: 19856917.

5: Marrero JG, Andrés LS, Luis JG. Semisynthesis of rosmanol and its derivatives. Easy access to abietatriene diterpenes isolated from the genus Salvia with biological activities. J Nat Prod. 2002 Jul;65(7):986-9. PubMed PMID: 12141857.

6: Masuda T, Kirikihira T, Takeda Y. Recovery of antioxidant activity from carnosol quinone: antioxidants obtained from a water-promoted conversion of carnosol quinone. J Agric Food Chem. 2005 Aug 24;53(17):6831-4. PubMed PMID: 16104807.

7: Romo Vaquero M, García Villalba R, Larrosa M, Yáñez-Gascón MJ, Fromentin E, Flanagan J, Roller M, Tomás-Barberán FA, Espín JC, García-Conesa MT. Bioavailability of the major bioactive diterpenoids in a rosemary extract: metabolic profile in the intestine, liver, plasma, and brain of Zucker rats. Mol Nutr Food Res. 2013 Oct;57(10):1834-46. doi: 10.1002/mnfr.201300052. Epub 2013 Apr 27. PubMed PMID: 23625681.

8: Escuder B, Torres R, Lissi E, Labbé C, Faini F. Antioxidant capacity of abietanes from Sphacele salviae. Nat Prod Lett. 2002 Aug;16(4):277-81. PubMed PMID: 12168765.

9: Zeng HH, Tu PF, Zhou K, Wang H, Wang BH, Lu JF. Antioxidant properties of phenolic diterpenes from Rosmarinus officinalis. Acta Pharmacol Sin. 2001 Dec;22(12):1094-8. PubMed PMID: 11749806.

10: Matsingou TC, Petrakis N, Kapsokefalou M, Salifoglou A. Antioxidant activity of organic extracts from aqueous infusions of sage. J Agric Food Chem. 2003 Nov 5;51(23):6696-701. PubMed PMID: 14582962.

11: Tabata K, Kim M, Makino M, Satoh M, Satoh Y, Suzuki T. Phenolic diterpenes derived from Hyptis incana induce apoptosis and G(2)/M arrest of neuroblastoma cells. Anticancer Res. 2012 Nov;32(11):4781-9. PubMed PMID: 23155243.

12: Mena P, Cirlini M, Tassotti M, Herrlinger KA, Dall'Asta C, Del Rio D. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract. Molecules. 2016 Nov 19;21(11). pii: E1576. PubMed PMID: 27869784.

13: Zhang Y, Adelakun TA, Qu L, Li X, Li J, Han L, Wang T. New terpenoid glycosides obtained from Rosmarinus officinalis L. aerial parts. Fitoterapia. 2014 Dec;99:78-85. doi: 10.1016/j.fitote.2014.09.004. Epub 2014 Sep 6. PubMed PMID: 25200369.

14: Doolaege EH, Raes K, Smet K, Andjelkovic M, Van Poucke C, De Smet S, Verhé R. Characterization of two unknown compounds in methanol extracts of rosemary oil. J Agric Food Chem. 2007 Sep 5;55(18):7283-7. Epub 2007 Aug 8. PubMed PMID: 17685542.

15: Jordán MJ, Castillo J, Bañón S, Martínez-Conesa C, Sotomayor JA. Relevance of the carnosic acid/carnosol ratio for the level of rosemary diterpene transfer and for improving lamb meat antioxidant status. Food Chem. 2014 May 15;151:212-8. doi: 10.1016/j.foodchem.2013.11.068. Epub 2013 Nov 20. PubMed PMID: 24423523.

16: Ibañez E, Kubátová A, Señoráns FJ, Cavero S, Reglero G, Hawthorne SB. Subcritical water extraction of antioxidant compounds from rosemary plants. J Agric Food Chem. 2003 Jan 15;51(2):375-82. PubMed PMID: 12517098.

17: Miura K, Kikuzaki H, Nakatani N. Apianane terpenoids from Salvia officinalis. Phytochemistry. 2001 Dec;58(8):1171-5. PubMed PMID: 11738402.

18: Guerrero IC, Andrés LS, León LG, Machín RP, Padrón JM, Luis JG, Delgadillo J. Abietane diterpenoids from Salvia pachyphylla and S. clevelandii with cytotoxic activity against human cancer cell lines. J Nat Prod. 2006 Dec;69(12):1803-5. PubMed PMID: 17190465.

19: Haraguchi H, Saito T, Okamura N, Yagi A. Inhibition of lipid peroxidation and superoxide generation by diterpenoids from Rosmarinus officinalis. Planta Med. 1995 Aug;61(4):333-6. PubMed PMID: 7480180.

20: Park SY. Neuroprotective and neurotrophic effects of isorosmanol. Z Naturforsch C. 2009 May-Jun;64(5-6):395-8. PubMed PMID: 19678545.

Explore Compound Types